molecular formula C14H18BN3O2 B2541648 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine CAS No. 2377609-64-6

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Cat. No.: B2541648
CAS No.: 2377609-64-6
M. Wt: 271.13
InChI Key: CFGZCPQFPCEJNM-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is an organic compound that features a quinazoline core substituted with a boronate ester group

Mechanism of Action

As for the pharmacokinetics, the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure and properties such as solubility, stability, and size. These properties can influence how the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is excreted .

The action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, presence of other molecules or ions, and the specific cellular or tissue environment .

Biochemical Analysis

Biochemical Properties

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine plays a significant role in biochemical reactions, particularly in the context of borylation reactions. This compound interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. For instance, it can participate in the borylation of alkylbenzenes in the presence of a palladium catalyst, forming pinacol benzyl boronate . Additionally, it is involved in hydroboration reactions with alkyl or aryl alkynes and alkenes, catalyzed by transition metals . These interactions highlight the compound’s versatility and importance in synthetic organic chemistry.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, its impact on cell signaling pathways can lead to changes in cell proliferation and differentiation, making it a valuable tool in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boron moiety allows it to form stable complexes with various biomolecules, thereby influencing their activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, further elucidating its role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . These temporal effects are essential considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The compound’s interactions with enzymes such as those involved in borylation and hydroboration reactions further underscore its significance in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, localization to the nucleus may enhance its role in gene expression modulation, while distribution to the cytoplasm could influence metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine typically involves the borylation of a quinazoline derivative. One common method is the palladium-catalyzed borylation of 2-aminoquinazoline with bis(pinacolato)diboron. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is unique due to its quinazoline core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules and in applications where both the boronate ester and quinazoline functionalities are advantageous .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11-9(10)8-17-12(16)18-11/h5-8H,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGZCPQFPCEJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=NC3=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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